2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group and a methylquinolinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-methylquinoline: This can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Amidation reaction: The final step involves the reaction of 2-chlorophenoxyacetic acid with 2-methylquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17ClN2O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-10-11-14-6-5-8-16(18(14)21-12)22-19(23)13(2)24-17-9-4-3-7-15(17)20/h3-11,13H,1-2H3,(H,22,23) |
InChI Key |
HOYCRRYNCAZOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C(C)OC3=CC=CC=C3Cl)C=C1 |
Origin of Product |
United States |
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